molecular formula C16H10Cl3NO2S B3006281 3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione CAS No. 32809-05-5

3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B3006281
CAS No.: 32809-05-5
M. Wt: 386.67
InChI Key: ZEQIMXQAKYXNKY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C16H10Cl3NO2S It is characterized by the presence of a pyrrolidine-2,5-dione core substituted with 4-chlorophenyl and 3,5-dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-chlorothiophenol with 3,5-dichlorophenylpyrrolidine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)sulfanyl-1-phenylpyrrolidine-2,5-dione
  • 3-(4-Chlorophenyl)sulfanyl-1-(3-chlorophenyl)pyrrolidine-2,5-dione
  • 3-(4-Chlorophenyl)sulfanyl-1-(4-methylphenyl)pyrrolidine-2,5-dione

Uniqueness

3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione is unique due to the presence of multiple chlorine atoms, which can influence its reactivity and biological activity. The specific arrangement of substituents on the pyrrolidine-2,5-dione core also contributes to its distinct properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, including its antibacterial, anticancer, and enzyme inhibitory activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₀Cl₃NO₂S
  • CAS Number : 32809-05-5
  • Synonyms : 3-[(4-chlorophenyl)sulfanyl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione

1. Antibacterial Activity

Research indicates that this compound exhibits moderate to strong antibacterial activity against various strains. A study evaluated its efficacy against Salmonella typhi and Bacillus subtilis, reporting significant inhibition with minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to 125 µg/mL for these pathogens .

Bacterial StrainMIC (µg/mL)
Salmonella typhi62.50
Bacillus subtilis31.25
Escherichia coli125
Staphylococcus aureus250

2. Anticancer Activity

The compound has shown promising results in anticancer assays. It was tested against several cancer cell lines, including colon carcinoma (HCT-15) and breast cancer (MCF-7). The half-maximal inhibitory concentration (IC50) values indicated that it possesses cytotoxic properties comparable to standard chemotherapeutic agents like doxorubicin.

Cell LineIC50 (µM)
HCT-1510.0
MCF-715.0
A549 (Lung)20.0

These findings suggest that the presence of the chlorophenyl groups contributes significantly to the compound's activity by enhancing interactions with cellular targets.

3. Enzyme Inhibition

The compound also demonstrates enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for neuroprotective applications.

EnzymeInhibition (%) at 100 µM
Acetylcholinesterase85%
Urease75%

These results indicate potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Molecular docking studies have suggested that it binds effectively to the active sites of enzymes such as AChE and shows significant affinity towards DNA-binding proteins involved in cancer cell proliferation .

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of several derivatives of pyrrolidine compounds similar to the target compound. These derivatives were tested for their biological activities, revealing that modifications in the phenyl rings significantly impacted their potency against bacterial strains and cancer cells.

In another study focusing on structure-activity relationships (SAR), it was found that introducing electron-withdrawing groups like chlorine enhanced the cytotoxic effects against cancer cells while maintaining antibacterial efficacy .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3NO2S/c17-9-1-3-13(4-2-9)23-14-8-15(21)20(16(14)22)12-6-10(18)5-11(19)7-12/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQIMXQAKYXNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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